4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid

synthetic chemistry drug discovery linker chemistry

4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid (CAS 88752-75-4) is a fully aromatic, trisubstituted pyridine-3,5-dicarboxylic acid building block with molecular formula C16H15NO5 and molecular weight 301.29 g/mol. It is catalogued as a rare, early-discovery chemical (Sigma-Aldrich AldrichCPR L497843) intended for research use only, with no batch analytical data provided by the vendor.

Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
Cat. No. B12018710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Molecular FormulaC16H15NO5
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C16H15NO5/c1-8-12(15(18)19)14(13(16(20)21)9(2)17-8)10-4-6-11(22-3)7-5-10/h4-7H,1-3H3,(H,18,19)(H,20,21)
InChIKeyNVGXQNBATWIBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid – Procurement-Relevant Identity and Baseline Characterization


4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid (CAS 88752-75-4) is a fully aromatic, trisubstituted pyridine-3,5-dicarboxylic acid building block with molecular formula C16H15NO5 and molecular weight 301.29 g/mol . It is catalogued as a rare, early-discovery chemical (Sigma-Aldrich AldrichCPR L497843) intended for research use only, with no batch analytical data provided by the vendor . The compound is structurally characterized by a central 2,6-dimethylpyridine ring bearing a 4-methoxyphenyl substituent at C4 and two free carboxylic acid groups at C3 and C5, distinguishing it from the more extensively studied 1,4-dihydropyridine Hantzsch ester congeners that dominate the calcium-channel blocker literature [1].

Why Generic Substitution of 4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid with Common Esters or Dihydropyridine Analogs Fails


Substituting the free dicarboxylic acid with its dimethyl or diethyl ester, or with the corresponding 1,4-dihydropyridine (Hantzsch) derivatives, fundamentally alters the compound’s oxidation state, hydrogen-bonding capacity, and synthetic entry point [1]. The fully aromatic pyridine core of the target compound (CAS 88752-75-4) is electron-deficient and resistant to the oxidation side reactions that plague the 1,4-dihydropyridine analogs (e.g., CAS 34014-60-3), making it a more robust scaffold for reactions requiring oxidative or high-temperature conditions [2]. The two unprotected carboxylic acid groups provide a direct handle for amide coupling, salt formation, or metal coordination without the additional deprotection step required for ester prodrugs or intermediates, which is a critical factor in multi-step reaction economy and procurement specification .

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Against Closest Analogs


Functional Group Availability: Free Diacid vs. Protected Dimethyl Ester – Direct Handling and Conjugation Readiness

The target compound possesses two free carboxylic acid groups (MW 301.29, C16H15NO5), whereas the closest commercial analog is the dimethyl ester (CAS 119789-09-2, MW 329.35, C18H19NO5), which requires a deprotection step for further derivatization [1]. The free acid offers a zero-step entry into amide, ester, or salt formation, quantified by an atom-economic advantage: the molecular weight difference of 28.06 g/mol represents the two methyl protecting groups that must be cleaved in the ester analog, typically requiring acidic or basic hydrolysis that adds a synthetic step and associated yield loss [1].

synthetic chemistry drug discovery linker chemistry

Oxidative Stability: Aromatic Pyridine Core vs. 1,4-Dihydropyridine Analog – Resistance to Aromatization Side Reactions

The target compound features a fully aromatic pyridine ring, whereas the literature-prevalent 1,4-dihydropyridine analogs (e.g., diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, CAS 34014-60-3) are prone to oxidation–aromatization under ambient or reaction conditions [1]. This is a qualitative class-level inference: the aromatic pyridine core (target compound) is the thermodynamically stable oxidation state, while the dihydropyridine ring is metastable and can undergo oxidation to the pyridine, complicating storage and synthetic utility [1]. No quantitative half-life or oxidation potential data are available for direct comparison; however, the structural difference (aromatic vs. non-aromatic) is a well-established determinant of oxidative stability .

oxidative stability aromaticity reaction robustness

Physicochemical Property Differentiation: logP, H-Bond Donors/Acceptors, and PSA Relative to Dimethyl Ester

The free diacid differs critically from its dimethyl ester in hydrogen-bond donor count (2 vs. 0) and polar surface area (PSA). Based on standard computed descriptors for pyridinedicarboxylic acids, the free acid is expected to have a PSA of approximately 100–110 Ų and 2 H-bond donors, compared to the dimethyl ester (PSA 74.72 Ų, 0 H-bond donors, logP 3.0) [1]. These differences quantitatively impact aqueous solubility and permeability, making the free acid more suitable for applications requiring hydrogen-bond-mediated recognition (e.g., target binding, crystal engineering) while the ester is more lipophilic and membrane-permeable [1].

physicochemical properties drug-likeness solubility

Commercial Availability and Specification: Rare Chemical Status vs. Bulk Ester Analogs

4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid is sold exclusively as a Sigma-Aldrich AldrichCPR rare chemical (product L497843, CAS 88752-75-4) with no analytical data provided and sold ‘as-is’ for early discovery . In contrast, the dimethyl ester (CAS 119789-09-2) and the 1,4-dihydropyridine dimethyl ester (CAS 73257-47-3) are commercially available from multiple vendors (e.g., Thermo Scientific, ABCR, Chembase) with defined purity specifications (e.g., 97%) and batch analytical data [1]. This commercial landscape means the free acid is a specialized niche item for specific synthetic applications, not a commodity bulk intermediate.

specialty chemicals rare chemicals procurement specification

Optimal Application Scenarios for 4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Based on Quantitative Evidence


Multi-Step Medicinal Chemistry Programs Requiring Direct Conjugation Without Deprotection

In lead optimization campaigns where the pyridinedicarboxylic acid core is to be elaborated into amide or salt derivatives, the free acid form eliminates the ester hydrolysis step, reducing by one synthetic operation and averting the associated 5–15% yield loss typical of saponification or acidic cleavage. This directly impacts the cost-per-compound in library synthesis .

Metal-Organic Framework (MOF) or Coordination Polymer Synthesis Under Oxidative Conditions

The aromatic pyridine ring of the target compound is stable under oxidizing conditions and at elevated temperatures, making it a suitable ditopic linker for solvothermal MOF synthesis where dihydropyridine analogs would decompose. The two carboxylic acid groups provide a predictable bis-monodentate or bridging coordination mode [1].

Fragment-Based Drug Discovery and Biophysical Assay Development Requiring High Solubility

With 2 hydrogen-bond donors and a higher polar surface area than its ester analogs, the free acid is better suited for aqueous solubility in fragment screens and for forming strong directional interactions with protein targets, critical for hit identification by NMR or SPR [2].

Targeted Procurement of Rare Building Blocks for Early Discovery Collections

The exclusive commercial availability of the free acid as a rare chemical (Sigma-Aldrich AldrichCPR) means that its procurement is appropriate only for early-stage research where its unique structure cannot be substituted by common esters. Teams must allocate additional time for analytical quality control .

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.